![molecular formula C18H17N3O4S B2532796 N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923179-03-7](/img/structure/B2532796.png)
N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
The compound contains several functional groups including an ethoxyphenyl group, a thiazol group, and a furan group. These groups are common in many pharmaceutical compounds and could potentially contribute to the biological activity of the compound .
Molecular Structure Analysis
The thiazole ring in the compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been reported to possess analgesic (pain-relieving) and anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by pain and inflammation.
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This indicates potential use in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole compounds have shown antiviral properties . They could be used in the development of new antiviral drugs, potentially offering treatment options for various viral diseases.
Anticonvulsant Activity
Thiazole compounds have been reported to possess anticonvulsant properties . This suggests potential applications in the treatment of epilepsy and other conditions characterized by seizures.
Neuroprotective Activity
Thiazole derivatives have demonstrated neuroprotective effects . This indicates potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Antitumor or Cytotoxic Activity
Thiazole compounds have shown antitumor or cytotoxic activity . This suggests potential applications in cancer treatment.
Mechanism of Action
Target of Action
Thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . The specific targets can vary widely depending on the specific compound and its functional groups.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to interact with various biological targets in different ways.
Biochemical Pathways
Thiazole-containing compounds can activate or inhibit various biochemical pathways, depending on their specific structure and targets . For example, some thiazole compounds have been found to inhibit the growth of tumor cells .
Pharmacokinetics
The pharmacokinetics of thiazole compounds can vary widely. Factors such as solubility, stability, and metabolic pathways can all influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of a thiazole compound’s action can vary depending on its specific targets and mode of action. Some thiazole compounds have been found to have analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of thiazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-2-24-14-7-5-12(6-8-14)19-16(22)10-13-11-26-18(20-13)21-17(23)15-4-3-9-25-15/h3-9,11H,2,10H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVGHTUEBUUBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide |
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